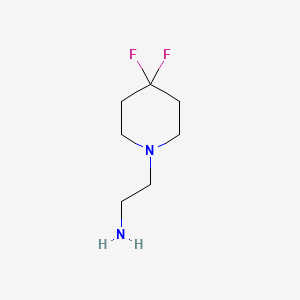

2-(4,4-Difluoropiperidin-1-yl)ethanamine

Overview

Description

“2-(4,4-Difluoropiperidin-1-yl)ethanamine” is a chemical compound with the CAS Number: 605659-03-8 . It is also known as DFPEA. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Synthesis Analysis

The synthesis of “2-(4,4-Difluoropiperidin-1-yl)ethanamine” involves the use of lithium aluminium tetrahydride in tetrahydrofuran . In one method, a solution of 2-(4,4-difluoropiperidin-1-yl)acetonitrile in THF is reacted with LAH. The reaction mixture is stirred at ambient temperature overnight before quenching with H20 and aq. NaOH . The resultant mixture is filtered and the filtrate is concentrated to give a residue which is purified by chromatography to afford “2-(4,4-Difluoropiperidin-1-yl)ethanamine” as a yellow oil .

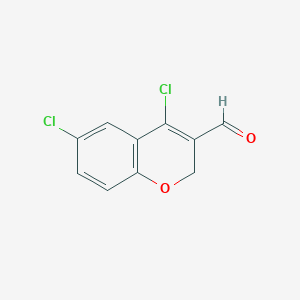

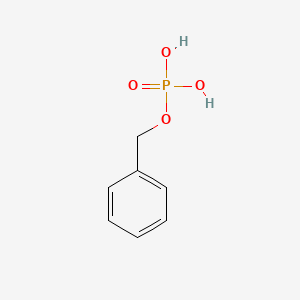

Molecular Structure Analysis

The molecular formula of “2-(4,4-Difluoropiperidin-1-yl)ethanamine” is C7H14F2N2 . The molecular weight is 164.2 . The InChI code is 1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2 .

Physical And Chemical Properties Analysis

“2-(4,4-Difluoropiperidin-1-yl)ethanamine” is a solid at room temperature . It has a boiling point of 196.5°C at 760 mmHg . The compound has a density of 1.1±0.1 g/cm3 . It is very soluble in water with a solubility of 15.4 mg/ml .

Scientific Research Applications

DNA Binding and Nuclease Activity

One of the prominent research applications of compounds related to 2-(4,4-Difluoropiperidin-1-yl)ethanamine is in the study of DNA binding and nuclease activity. For example, Cu(II) complexes of tridentate ligands, one of which resembles the structure of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, have been synthesized and found to show good DNA binding propensity. These complexes can induce minor structural changes in calf thymus DNA and demonstrate higher DNA cleavage activity in the presence of reducing agents (Kumar et al., 2012).

Antitumor Activity

Another significant application is in antitumor research. Novel derivatives, including those structurally similar to 2-(4,4-Difluoropiperidin-1-yl)ethanamine, have been investigated for their antitumor activities. Certain compounds have shown promising results in in vitro anti-cancer assays, indicating potential therapeutic applications (Maftei et al., 2016).

Synthesis of Pharmaceutical Intermediates

Compounds related to 2-(4,4-Difluoropiperidin-1-yl)ethanamine have been explored for the synthesis of pharmaceutical intermediates. For example, a novel synthetic route for a compound structurally similar to 2-(4,4-Difluoropiperidin-1-yl)ethanamine has been developed, highlighting its importance in accessing key intermediates for medications treating conditions like benign prostatic hyperplasia (Luo et al., 2008).

Inhibition of Lipase and Antimicrobial Activities

Research has also explored the application of related compounds in inhibiting enzymes such as pancreatic lipase and demonstrating antimicrobial activities. Schiff bases derived from compounds similar to 2-(4,4-Difluoropiperidin-1-yl)ethanamine have shown promising lipase inhibition and antimicrobial properties (Warad et al., 2020).

Corrosion Inhibition

In the field of materials science, derivatives of 2-(4,4-Difluoropiperidin-1-yl)ethanamine have been investigated for their potential as corrosion inhibitors. Schiff base complexes derived from similar compounds have shown to inhibit corrosion on mild steel, bridging the gap between coordination inorganic chemistry and corrosion engineering (Das et al., 2017).

Efflux Pump Inhibitors

Furthermore, 1-(1H-Indol-3-yl)ethanamine derivatives, structurally related to 2-(4,4-Difluoropiperidin-1-yl)ethanamine, have been synthesized and tested as NorA efflux pump inhibitors, showing potential in restoring the antibacterial activity of ciprofloxacin against resistant Staphylococcus aureus strains (Héquet et al., 2014).

Thin-Layer Chromatographic Data in Pharmacology

In pharmacological research, thin-layer chromatographic data of thiazole and benzothiazole derivatives, structurally analogous to 2-(4,4-Difluoropiperidin-1-yl)ethanamine, have been analyzed to establish quantitative structure-activity relationships, assisting in the prediction of pharmacological activity of new drug candidates (Brzezińska et al., 2003).

Synthesis of Key Pharmaceutical Intermediates

The synthesis of key pharmaceutical intermediates, such as 1-(naphthalen-1-yl)ethanamine, which shares structural features with 2-(4,4-Difluoropiperidin-1-yl)ethanamine, has been explored. These intermediates are crucial in the synthesis of drugs like cinacalcet hydrochloride, highlighting the compound's significance in pharmaceutical manufacturing (Mathad et al., 2011).

Antimicrobial and Antifungal Activities

Substituted 6-fluorobenzo[d]thiazole amides, similar in structure to 2-(4,4-Difluoropiperidin-1-yl)ethanamine, have been synthesized and tested for their antimicrobial and antifungal activities, showing potential as medicinal agents (Pejchal et al., 2015).

Immobilized Amine Transaminase for Synthesis

The immobilization of amine transaminase, used for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (a key intermediate of a kinase inhibitor), has been studied, emphasizing the role of 2-(4,4-Difluoropiperidin-1-yl)ethanamine-related compounds in biocatalytic processes (Semproli et al., 2020).

DNA Binding/Cleavage Activity and Cytotoxic Studies

The DNA binding/cleavage activities and cytotoxic effects of certain complexes derived from compounds similar to 2-(4,4-Difluoropiperidin-1-yl)ethanamine have been studied, revealing their potential in cancer treatment and DNA interaction studies (Mustafa et al., 2015).

Safety And Hazards

properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYNFUYPUXPMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374292 | |

| Record name | 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluoropiperidin-1-yl)ethanamine | |

CAS RN |

605659-03-8 | |

| Record name | 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 605659-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

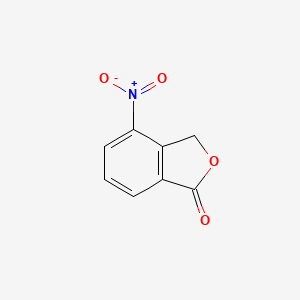

![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)